(1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol

Melatonin Receptor Pharmacology Chiral Drug Discovery GPCR Agonists

(1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol (CAS 200425-75-8) is a chiral indanol derivative characterized by a methoxy group at the 6-position and a stereogenic hydroxyl-bearing carbon at C1. It belongs to the class of benzocycloalkene alcohols and serves as a versatile building block for constructing more complex chiral molecules, particularly in medicinal chemistry campaigns targeting G protein-coupled receptors (GPCRs) such as the melatonin MT1 receptor.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 200425-75-8
Cat. No. B1416226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol
CAS200425-75-8
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCC2O)C=C1
InChIInChI=1S/C10H12O2/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10-11H,3,5H2,1H3/t10-/m0/s1
InChIKeyIAVGAIAOOXUVAD-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol (CAS 200425-75-8)? A Chiral Indanol Scaffold for Melatoninergic Research and Asymmetric Synthesis


(1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol (CAS 200425-75-8) is a chiral indanol derivative characterized by a methoxy group at the 6-position and a stereogenic hydroxyl-bearing carbon at C1 [1]. It belongs to the class of benzocycloalkene alcohols and serves as a versatile building block for constructing more complex chiral molecules, particularly in medicinal chemistry campaigns targeting G protein-coupled receptors (GPCRs) such as the melatonin MT1 receptor [2]. The (S)-configuration at C1 is critical for imparting biological activity and selectivity in downstream derivatives, distinguishing it from its (R)-enantiomer (CAS 200425-74-7) and racemic mixtures .

✓ Chiral reference-standard workflow for MT1/MT2 agonist elaboration
✓ Enantiomer-comparison studies with defined (S)-stereochemistry
✓ Stereochemical-control context for GPCR ligand asymmetric synthesis

Why Simple Substitution with Racemic or (R)-Enantiomer 6-Methoxyindanols Undermines Reproducibility and Target Selectivity


Direct substitution of (1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol with its racemic mixture or the (R)-enantiomer (CAS 200425-74-7) is not chemically or pharmacologically equivalent. In melatonin receptor pharmacology, the S-configuration at the indane C1 position has been shown to be essential for high-affinity binding to the human MT1 receptor, while the R-configuration exhibits negligible potency [1]. Furthermore, the methoxy group at position 6 imposes a specific conformational bias on the indane ring, which influences the spatial orientation of the key amide pharmacophore in elaborated derivatives [2]. Using an off-target stereoisomer introduces unwanted biological noise, reduces assay reproducibility, and can lead to false-negative or false-positive results in SAR studies. For procurement, this underscores the necessity of specifying the (1S)-enantiomer and verifying chiral purity rather than opting for a cheaper, undefined stereochemical mixture.

(1S)-enantiomer (R)-enantiomer or racemate Reported (S)-configuration essential for MT1 binding; (R)-form shows negligible binding. Racemic mixtures may introduce off-target stereoisomer and reduce assay reproducibility.
Verified chiral purity Undefined stereochemical mixture Chiral purity and enantiomeric excess must be confirmed to avoid biological noise. Using cheaper, non-validated stereochemical grades can lead to false SAR conclusions.

Quantitative Differentiation of (1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol: Enantiomeric Purity, Target Engagement, and Synthetic Utility


Enantiomeric Configuration Drives Melatonin MT1 Receptor Affinity: S-Configuration vs. R-Configuration

In a systematic SAR study of benzocycloalkene derivatives, indan analogs with the S-configuration at C1 demonstrated potent binding affinity for the human melatonin MT1 receptor, while the corresponding R-enantiomers were essentially inactive. The optimized (S)-enantiomer derivative (S)-8d exhibited a Ki of 0.041 nM at human MT1 [1]. This establishes the (1S)-stereochemistry as a critical determinant of target engagement. In contrast, the (R)-enantiomer of the parent scaffold (CAS 200425-74-7) is not expected to support this level of activity, as the R-configuration was found to confer little potential for MT1 binding [2].

Enantiomeric MT1 Affinity
Class-level inference
Reported (S)-derivative Ki 0.041 nM vs (R)-derivative >1000 nM
Supports enantiomer-attribution review; stereochemistry critical for target engagement context
Radioligand binding, human MT1 in CHO cells
Melatonin Receptor Pharmacology Chiral Drug Discovery GPCR Agonists

Chemical Purity: A Defined 95% Standard vs. Unspecified Commercial Grades

Reputable vendors report a standard purity of 95% for (1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol (CAS 200425-75-8), with analytical verification provided via NMR, HPLC, and GC . While not a unique differential advantage over the (R)-enantiomer (also typically supplied at 95% purity ), this defined specification contrasts with less well-characterized racemic mixtures or crude intermediates often encountered in bulk sourcing. The availability of batch-specific QC data reduces the risk of introducing unknown impurities that could confound biological assays or synthetic yields.

Chemical Purity Spec
Specification review
95% (HPLC/GC, batch QC available)
Defined purity supports procurement specification review and synthesis reproducibility
Vendor specification; verify with lot-specific COA
Chiral Building Block Quality Control Procurement Specification

Utility as a Chiral Scaffold in Melatoninergic Drug Discovery: A Validated Building Block for Potent MT1 Agonists

The (1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol scaffold has been validated as a key intermediate in the synthesis of potent and selective melatonin MT1 receptor agonists. In a seminal publication, elaboration of this scaffold via reductive amination and acylation yielded compound (S)-8d, which displayed a Ki of 0.041 nM at human MT1 and >87,000-fold selectivity over the hamster MT3 receptor (Ki = 3570 nM) [1]. This level of selectivity is not readily achievable with alternative indane scaffolds lacking the specific 6-methoxy substitution pattern and defined S-configuration. Other benzocycloalkene cores (e.g., tetralin, benzosuberane) yielded less favorable affinity and selectivity profiles in the same study [2].

Scaffold-Derived Selectivity
Class-level inference
Derivative MT1 Ki 0.041 nM, >87,000-fold over MT3
Scaffold context enables pathway-selective melatoninergic tool compounds; not readily achievable with other cores
Compared to tetralin/benzosuberane cores in same study
Medicinal Chemistry Sleep Disorder Therapeutics SAR Studies

Enzymatic Recognition: (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-ol as a Specific Biocatalytic Product

The (S)-enantiomer of 6-methoxy-2,3-dihydro-1H-inden-1-ol has been identified as a specific product in an enzyme-catalyzed reaction using 5-methoxy-2,3-dihydro-1H-indene as substrate, with water and ferricenium as co-substrates [1]. This entry in the BRENDA enzyme database demonstrates that biological systems can discriminate between the (1S)- and (1R)-enantiomers, and that the (1S)-form is a recognized metabolite or product in certain oxidative pathways. In contrast, the (R)-enantiomer is not reported as a product under these specific biocatalytic conditions.

Enzymatic Biorecognition
Context-dependent
(S)-enantiomer detected as specific product in enzyme-catalyzed oxidation
Biocatalytic discrimination supports stereochemical-control context and chiral metabolite profiling
BRENDA entry; (R)-enantiomer not listed as product
Biocatalysis Enzymatic Synthesis Chiral Resolution

Optimal Use Cases for (1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol (CAS 200425-75-8) in Drug Discovery and Chemical Biology


Synthesis of Potent and Selective Melatonin MT1 Receptor Agonists

This compound serves as the optimal chiral starting material for constructing N-[2-(2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]alkanamides with high MT1 affinity. The S-configuration at C1 is essential for achieving sub-nanomolar Ki values and >80,000-fold selectivity over MT3, as demonstrated by the lead compound (S)-8d [1].

Structure-Activity Relationship (SAR) Studies on Benzocycloalkene GPCR Ligands

Researchers investigating the impact of stereochemistry on GPCR binding can use this defined (S)-enantiomer as a comparator against the (R)-enantiomer (CAS 200425-74-7) and racemic mixtures to quantify stereoselective effects on affinity and efficacy [2].

Chiral Building Block for Asymmetric Synthesis of CNS-Targeted Therapeutics

Given its established role in generating a potent MT1 agonist, this scaffold can be further diversified via reductive amination, acylation, or alkylation to explore chemical space around the indane core for other CNS targets, leveraging the conformational bias imparted by the 6-methoxy group and S-configuration [3].

Enzymatic Biotransformation and Metabolite Identification Studies

As a documented product in enzyme-catalyzed oxidations, this compound can be used as an analytical standard or substrate in studies of cytochrome P450 or other oxidase activity, enabling the development of chiral resolution methods or the identification of phase I metabolites [4].

Application
Selection Property
Validation Focus
Melatonin MT1 agonist development
Enantiomeric configuration (S-form) required
MT1 binding and selectivity assay context
GPCR stereochemistry SAR
Defined (S)-enantiomer as comparator standard
Stereoselective effects on affinity
Asymmetric synthesis of CNS probe molecules
6-methoxy indane scaffold with S-configuration
Chemical diversification and conformational bias
Enzyme-catalyzed oxidation studies
(S)-stereoisomer recognition
Chiral metabolite identification context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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